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Compound of Interest

Compound Name:
Tert-butyl 2,2-dimethyl-4-

oxopiperidine-1-carboxylate

Cat. No.: B153126 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of N-Boc-2,2-dimethyl-4-

piperidone

Abstract
N-tert-butoxycarbonyl-2,2-dimethyl-4-piperidone (N-Boc-2,2-dimethyl-4-piperidone) is a

valuable heterocyclic building block in modern medicinal chemistry and drug development. Its

sterically hindered piperidone core, protected by the versatile Boc group, makes it a key

intermediate for synthesizing complex molecules, particularly in the development of spirocyclic

compounds and other novel scaffolds. A comprehensive understanding of its physicochemical

properties is paramount for optimizing synthetic routes, ensuring analytical purity, and

predicting its behavior in various chemical environments. This guide provides a detailed

examination of the structural, physical, and spectroscopic properties of this compound. It offers

field-proven experimental protocols for its characterization and explains the causal relationship

between its molecular features and its practical application in research settings. While

experimentally determined data for this specific analog is limited, this guide synthesizes

predicted values and draws parallels with the well-characterized parent compound, N-Boc-4-

piperidone, to provide a robust scientific framework for researchers.

Molecular Identity and Structural Features
N-Boc-2,2-dimethyl-4-piperidone is a derivative of 4-piperidone featuring two key modifications:

a tert-butoxycarbonyl (Boc) group attached to the ring nitrogen and a gem-dimethyl substitution
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at the C-2 position. The Boc group serves as a crucial protecting group, rendering the nitrogen

atom non-basic and non-nucleophilic, thereby allowing for selective reactions at other positions

of the molecule. The gem-dimethyl group at the adjacent C-2 position introduces significant

steric hindrance, which can influence the molecule's conformation and reactivity.

The structure of N-Boc-2,2-dimethyl-4-piperidone is presented below.

Caption: 2D Structure of N-Boc-2,2-dimethyl-4-piperidone.

Table 1: Core Molecular Identifiers

Property Value Source

IUPAC Name

tert-butyl 2,2-dimethyl-4-
oxopiperidine-1-
carboxylate

[1]

CAS Number 346593-03-1 [1]

Molecular Formula C₁₂H₂₁NO₃ [1]

Molecular Weight 227.30 g/mol [1]

| Synonyms | 1-Boc-2,2-dimethylpiperidin-4-one, 1-tert-Butoxycarbonyl-2,2-dimethyl-4-

piperidone |[1] |

Physicochemical Characteristics
The physical properties of a compound are critical for its handling, purification, and use in

reactions. While extensive experimental data for N-Boc-2,2-dimethyl-4-piperidone is not widely

published, predicted values and data from analogous structures provide a reliable profile.

Table 2: Summary of Physicochemical Properties
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Property Value / Observation
Scientific
Implication

Source

Appearance

Expected to be a
white to off-white
solid.

The color and
crystalline form are
primary indicators
of purity.

Analogy

Melting Point

Not reported. The un-

substituted analog, N-

Boc-4-piperidone,

melts at 73-77 °C.

A sharp melting point

range is a key

indicator of high purity.

The addition of the

gem-dimethyl group

may alter crystal

packing and thus the

melting point.

[2]

Boiling Point
303.4 ± 35.0 °C

(Predicted)

This high predicted

boiling point suggests

low volatility, making it

stable under standard

laboratory conditions

and suitable for

reactions at elevated

temperatures.

[1]

Density
1.035 ± 0.06 g/cm³

(Predicted)

Useful for reagent

volume calculations

and for understanding

its behavior in

biphasic systems.

[1]
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Property Value / Observation
Scientific
Implication

Source

Solubility

Expected to be

soluble in common

organic solvents like

dichloromethane

(DCM), ethyl acetate,

methanol, and DMSO;

poorly soluble in

water.

Dictates the choice of

solvents for reaction,

extraction, and

chromatographic

purification. Poor

water solubility

simplifies aqueous

workups.

[3][4]

| Storage | Recommended storage at 2-8°C. | Suggests that the compound may be sensitive to

long-term exposure to ambient temperature, potentially through slow degradation. |[1] |

Spectroscopic and Analytical Profile
Spectroscopic analysis provides an unambiguous "fingerprint" for confirming the structure and

assessing the purity of N-Boc-2,2-dimethyl-4-piperidone.

¹H NMR (Proton NMR): The ¹H NMR spectrum is the primary tool for structural confirmation.

Key expected signals include:

A sharp singlet around δ 1.4-1.5 ppm, integrating to 9 protons, characteristic of the

magnetically equivalent protons of the tert-butyl (Boc) group.

A singlet around δ 1.2-1.3 ppm, integrating to 6 protons, corresponding to the gem-

dimethyl group at the C-2 position.

A series of multiplets in the range of δ 2.4-3.8 ppm corresponding to the 6 methylene

protons on the piperidone ring (C-3, C-5, and C-6). The asymmetry introduced by the C-2

substitution will result in a more complex splitting pattern compared to the symmetric N-

Boc-4-piperidone.

¹³C NMR (Carbon NMR): This technique confirms the carbon skeleton of the molecule.

A signal for the carbonyl carbon (C=O) of the ketone at δ ~208 ppm.
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A signal for the carbonyl carbon of the Boc group at δ ~154 ppm.

A signal for the quaternary carbon of the Boc group (O-C(CH₃)₃) at δ ~80 ppm.

A signal for the quaternary C-2 carbon at δ ~55-60 ppm.

Signals for the methyl carbons of the Boc group at δ ~28 ppm.

Signals for the gem-dimethyl carbons at δ ~25-30 ppm.

Signals for the three methylene carbons of the piperidine ring between δ 35-55 ppm.

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify key functional groups.

A strong, sharp absorption band around 1715-1730 cm⁻¹ corresponding to the C=O

stretch of the ketone.

Another strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretch

of the carbamate (Boc group).

C-H stretching bands just below 3000 cm⁻¹.

Mass Spectrometry (MS): This technique confirms the molecular weight. In Electrospray

Ionization (ESI-MS), the expected ion would be [M+H]⁺ at m/z 228.3 or [M+Na]⁺ at m/z

250.3.

Protocols for Experimental Verification
To ensure the identity and purity of N-Boc-2,2-dimethyl-4-piperidone, the following experimental

protocols are recommended. These methods are designed as self-validating systems,

incorporating steps to ensure data integrity.

Protocol 1: Melting Point Determination (Capillary
Method)
Causality: The melting point is a sensitive measure of purity. Impurities disrupt the crystal

lattice, typically causing a depression and broadening of the melting range. This protocol

provides a reliable method for this assessment.
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Methodology:

Calibration: Before analysis, verify the accuracy of the melting point apparatus using a

certified standard with a known melting point (e.g., benzophenone, 47-51 °C).

Sample Preparation: Place a small amount (~2-3 mg) of finely powdered, dry compound into

a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

Measurement: Place the capillary tube in the apparatus. Heat rapidly to about 15-20 °C

below the expected melting point.

Observation: Decrease the heating rate to 1-2 °C per minute. Record the temperature at

which the first drop of liquid appears (T₁) and the temperature at which the entire sample

becomes a clear liquid (T₂).

Reporting: The melting point is reported as the range T₁ – T₂. A pure compound should

exhibit a sharp range of < 2 °C.

Protocol 2: Qualitative Solubility Assessment
Causality: Understanding solubility is critical for selecting appropriate solvents for reactions,

purifications (e.g., recrystallization, chromatography), and analytical sample preparation.

Methodology:

Setup: Label a series of small vials for each solvent to be tested (e.g., Water, Methanol,

Dichloromethane, Ethyl Acetate, Hexanes).

Solute Addition: Add approximately 10-20 mg of the compound to each vial.

Solvent Addition: Add the selected solvent dropwise (~0.5 mL increments) to each vial,

vortexing or shaking vigorously after each addition.

Observation: Continue adding solvent up to a total volume of 2-3 mL. Observe and classify

the solubility:

Soluble: The compound dissolves completely to form a clear solution.
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Sparingly Soluble: A significant portion of the compound dissolves, but some solid

remains.

Insoluble: The compound does not visibly dissolve.

Interpretation: This data directly informs the choice of solvent systems. For example, high

solubility in DCM and insolubility in hexanes suggests a viable solvent/anti-solvent system

for recrystallization or a gradient system for column chromatography.

Protocol 3: Workflow for NMR Sample Preparation and
Analysis
Causality: NMR spectroscopy provides the most definitive structural elucidation. Proper sample

preparation is critical to obtaining a high-resolution, artifact-free spectrum. This workflow

ensures analytical integrity.

Caption: Workflow for NMR Sample Preparation and Analysis.

Methodology:

Solvent Choice: Select a deuterated solvent in which the compound is fully soluble (e.g.,

Chloroform-d, CDCl₃). The solvent should contain a known internal standard, typically

tetramethylsilane (TMS), for chemical shift calibration.

Sample Preparation: Accurately weigh 5-10 mg of the compound and transfer it into a clean,

dry NMR tube. Add approximately 0.6 mL of the deuterated solvent. Cap the tube and invert

several times until the sample is completely dissolved.

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument software will

perform "lock" (adjusting to the deuterium signal), "tune" (matching the probe to the

frequency), and "shim" (optimizing magnetic field homogeneity) procedures.

Data Acquisition: Acquire the ¹H spectrum. A typical experiment involves 8-16 scans.

Following this, acquire the ¹³C spectrum, which requires a greater number of scans (e.g.,

512-2048) due to the lower natural abundance of the ¹³C isotope.
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Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier

Transform. Perform phase correction and baseline correction to obtain a clean spectrum.

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

Analysis: Integrate the peaks in the ¹H spectrum to determine proton ratios. Analyze the

chemical shifts, splitting patterns (multiplicity), and coupling constants to assign signals to

the specific protons in the molecular structure. Assign the signals in the ¹³C spectrum based

on expected chemical shifts.

Safety, Handling, and Storage
As a laboratory chemical, N-Boc-2,2-dimethyl-4-piperidone should be handled with appropriate

care.

Handling: Use standard personal protective equipment (PPE), including safety glasses,

gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Handle in a

well-ventilated area or a chemical fume hood.

Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage

temperature of 2-8°C suggests keeping it refrigerated to ensure long-term stability.[1] Keep

away from strong oxidizing agents and strong acids, as the Boc group is acid-labile.

Conclusion
N-Boc-2,2-dimethyl-4-piperidone is a strategically important synthetic intermediate whose utility

is fundamentally linked to its physicochemical properties. Its predicted low volatility, good

solubility in organic solvents, and distinct spectroscopic fingerprint make it a well-behaved

compound in a research setting. The presence of the Boc protecting group and the C-2 gem-

dimethyl substitution defines its chemical reactivity and steric profile. By employing the rigorous

analytical protocols outlined in this guide, researchers can confidently verify the identity, purity,

and properties of this compound, ensuring the reliability and reproducibility of their synthetic

endeavors in the pursuit of new therapeutic agents.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB8451453.htm
https://www.caymanchem.com/product/41652/n-boc-4-piperidone
https://pdf.benchchem.com/182/An_In_depth_Technical_Guide_to_the_Solubility_and_Stability_of_Benzyl_N_Boc_4_piperidinecarboxylate.pdf
https://www.benchchem.com/product/b153126#physicochemical-properties-of-n-boc-2-2-dimethyl-4-piperidone
https://www.benchchem.com/product/b153126#physicochemical-properties-of-n-boc-2-2-dimethyl-4-piperidone
https://www.benchchem.com/product/b153126#physicochemical-properties-of-n-boc-2-2-dimethyl-4-piperidone
https://www.benchchem.com/product/b153126#physicochemical-properties-of-n-boc-2-2-dimethyl-4-piperidone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b153126?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

